molecular formula C20H17N3 B14003106 4-[(N-anilinoanilino)methyl]benzonitrile CAS No. 32812-41-2

4-[(N-anilinoanilino)methyl]benzonitrile

Cat. No.: B14003106
CAS No.: 32812-41-2
M. Wt: 299.4 g/mol
InChI Key: ZTYYHJACKMBDSJ-UHFFFAOYSA-N
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Description

4-[(N-anilinoanilino)methyl]benzonitrile is a chemical compound with the molecular formula C20H17N3 It is known for its unique structure, which includes a benzonitrile group attached to a complex anilinoanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(N-anilinoanilino)methyl]benzonitrile typically involves the reaction of benzonitrile with aniline derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between benzonitrile and aniline in the presence of a suitable solvent. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and high efficiency in the production process. The industrial methods are designed to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(N-anilinoanilino)methyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-[(N-anilinoanilino)methyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(N-anilinoanilino)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a single nitrile group.

    Aniline: A basic aromatic amine.

    N-phenylbenzamide: A related compound with an amide group.

Uniqueness

4-[(N-anilinoanilino)methyl]benzonitrile is unique due to its complex structure, which combines features of both benzonitrile and aniline derivatives

Properties

CAS No.

32812-41-2

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

4-[(N-anilinoanilino)methyl]benzonitrile

InChI

InChI=1S/C20H17N3/c21-15-17-11-13-18(14-12-17)16-23(20-9-5-2-6-10-20)22-19-7-3-1-4-8-19/h1-14,22H,16H2

InChI Key

ZTYYHJACKMBDSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN(CC2=CC=C(C=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

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